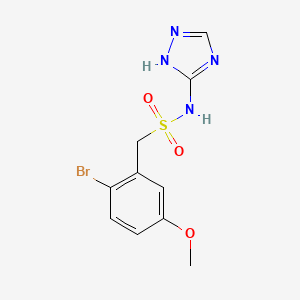
1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide, also known as BMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BMTM is a sulfonamide derivative that belongs to the class of triazoles and is used as a research tool to investigate the mechanism of action of various biological processes.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where GABA binds. 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has been shown to increase the affinity of GABA for the receptor, leading to an increase in the inhibitory effect of GABA on neuronal activity.
Biochemical and Physiological Effects
1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to changes in neuronal activity and behavior. 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has also been shown to have anxiolytic and anticonvulsant effects, which makes it a potential candidate for the treatment of anxiety disorders and epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide in lab experiments is its ability to selectively modulate the activity of the GABA-A receptor. This allows researchers to investigate the role of the GABA-A receptor in various biological processes. However, one of the limitations of using 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of anxiety disorders and epilepsy. Another direction is to investigate its potential as a tool for investigating the role of the GABA-A receptor in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide and its effects on neuronal activity and behavior.
Conclusion
In conclusion, 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly used as a tool to investigate the mechanism of action of various biological processes, particularly the GABA-A receptor. 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide can be achieved through the reaction of 2-bromo-5-methoxybenzenesulfonyl chloride with 1H-1,2,4-triazole-5-amine in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is carried out under reflux for several hours. The resulting product is then purified through recrystallization to obtain pure 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide.
Scientific Research Applications
1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has been extensively used in scientific research as a tool to investigate the mechanism of action of various biological processes. It is commonly used as a ligand for the GABA-A receptor, which is a type of neurotransmitter receptor in the brain. 1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide has been shown to modulate the activity of the GABA-A receptor, leading to changes in neuronal activity and behavior.
properties
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O3S/c1-18-8-2-3-9(11)7(4-8)5-19(16,17)15-10-12-6-13-14-10/h2-4,6H,5H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXITNJGIWTDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CS(=O)(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626286.png)

![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626307.png)

![5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile](/img/structure/B6626326.png)

![2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6626339.png)
![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B6626393.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)
